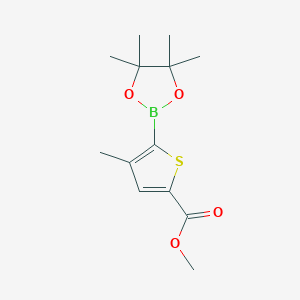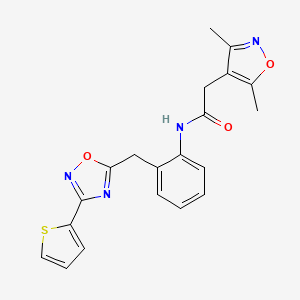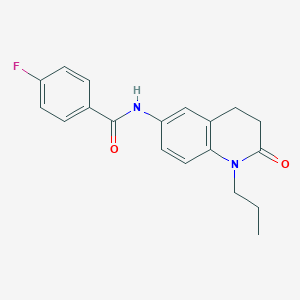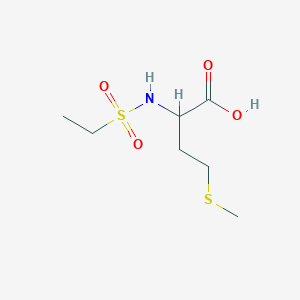
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar boric acid ester intermediates involves multi-step substitution reactions. The compounds are typically characterized by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction are subjected to crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT) and compared with X-ray diffraction values, indicating the precision of synthetic methods in achieving targeted molecular architectures (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is often confirmed through X-ray diffraction. These studies are complemented by DFT calculations, which help in understanding the conformational preferences and electronic structures of these molecules. Such analyses reveal the consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction, underlining the complex interplay between molecular geometry and electronic properties (Huang et al., 2021).
Chemical Reactions and Properties
The reactivity of boric acid ester intermediates highlights their versatility in organic synthesis. These compounds participate in various chemical reactions, enabling the synthesis of complex molecules. The detailed mechanism and scope of these reactions are crucial for expanding the utility of such intermediates in synthetic organic chemistry. Unfortunately, specific reactions and properties of this compound are not directly reported in the available literature but can be inferred from related compounds.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are fundamental for understanding the behavior of chemical compounds under different conditions. While specific data on this compound is not readily available, related research emphasizes the importance of such analyses in determining the compound's suitability for various applications (Wu et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related boric acid ester intermediates highlights advanced methodologies in the synthesis and characterization of complex organic compounds. For example, the synthesis of compounds with boric acid ester intermediates involves a three-step substitution reaction, confirmed through techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. These studies also utilize X-ray diffraction for structural confirmation and employ density functional theory (DFT) for molecular structure calculations, revealing physicochemical properties through electrostatic potential and frontier molecular orbitals analysis (Huang et al., 2021).
Molecular Structure and Properties
Detailed structural analysis and conformational studies based on DFT and X-ray diffraction are crucial for understanding the molecular behavior and potential applications of such compounds. For instance, research on similar compounds provides insights into the molecular electrostatic potential and physicochemical properties, which are essential for predicting reactivity and interactions with other molecules (Huang et al., 2021).
Propiedades
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXMAAXJLZVVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)


![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)
